

"2-Methyl-3-nitroimidazo[1,2-a]pyridine" CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Methyl-3-nitroimidazo[1,2-a]pyridine

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An In-depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates its fundamental physicochemical properties, provides detailed synthetic and experimental protocols, and explores its potential biological activities and mechanisms of action. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising chemical entity.

Core Compound Properties

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system. The presence of a nitro group at the 3-position and a methyl group at the 2-position significantly influences its chemical reactivity and biological profile.

Property	Value	Reference
CAS Number	34165-09-8	[1]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1]
Molecular Weight	177.16 g/mol	[1]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **2-Methyl-3-nitroimidazo[1,2-a]pyridine** is not extensively documented in a single source, a plausible synthetic route can be devised based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives. The general strategy involves the cyclization of a 2-aminopyridine derivative followed by nitration.

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This step can be achieved through the condensation of 2-aminopyridine with a suitable three-carbon synthon, such as chloroacetone.

- Materials: 2-aminopyridine, chloroacetone, ethanol, sodium bicarbonate.
- Procedure:
 - Dissolve 2-aminopyridine in ethanol in a round-bottom flask.
 - Add an equimolar amount of chloroacetone to the solution.
 - Add a slight excess of a base, such as sodium bicarbonate, to neutralize the hydrogen chloride formed during the reaction.
 - Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 2-Methylimidazo[1,2-a]pyridine

The nitro group is introduced at the C-3 position of the imidazo[1,2-a]pyridine ring using a nitrating agent.

- Materials: 2-methylimidazo[1,2-a]pyridine, nitric acid, sulfuric acid.
- Procedure:
 - Carefully add 2-methylimidazo[1,2-a]pyridine to a cooled mixture of concentrated sulfuric acid and nitric acid (nitrating mixture).
 - Maintain the temperature below 10°C during the addition.
 - Stir the reaction mixture at a controlled temperature for a specified period, monitoring the reaction by TLC.
 - Pour the reaction mixture onto crushed ice to precipitate the product.
 - Filter the precipitate, wash with cold water until neutral, and dry to yield **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.
 - Further purification can be achieved by recrystallization from a suitable solvent.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the positions of the methyl and nitro groups.

- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$).
- Melting Point: To assess the purity of the compound.

Biological Activity and Experimental Protocols

The imidazo[1,2-a]pyridine scaffold is associated with a broad range of biological activities. The introduction of a nitro group can enhance certain therapeutic properties, particularly anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival. [2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of **2-Methyl-3-nitroimidazo[1,2-a]pyridine** on cancer cell lines.[3]

- Cell Lines: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, A375 for melanoma).[3]
- Procedure:
 - Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
 - Treat the cells with various concentrations of **2-Methyl-3-nitroimidazo[1,2-a]pyridine** (typically in a range from 0.1 to 100 μM) for 24, 48, and 72 hours.
 - After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of

formazan crystals.

- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity

Nitro-containing heterocyclic compounds are a well-known class of antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.

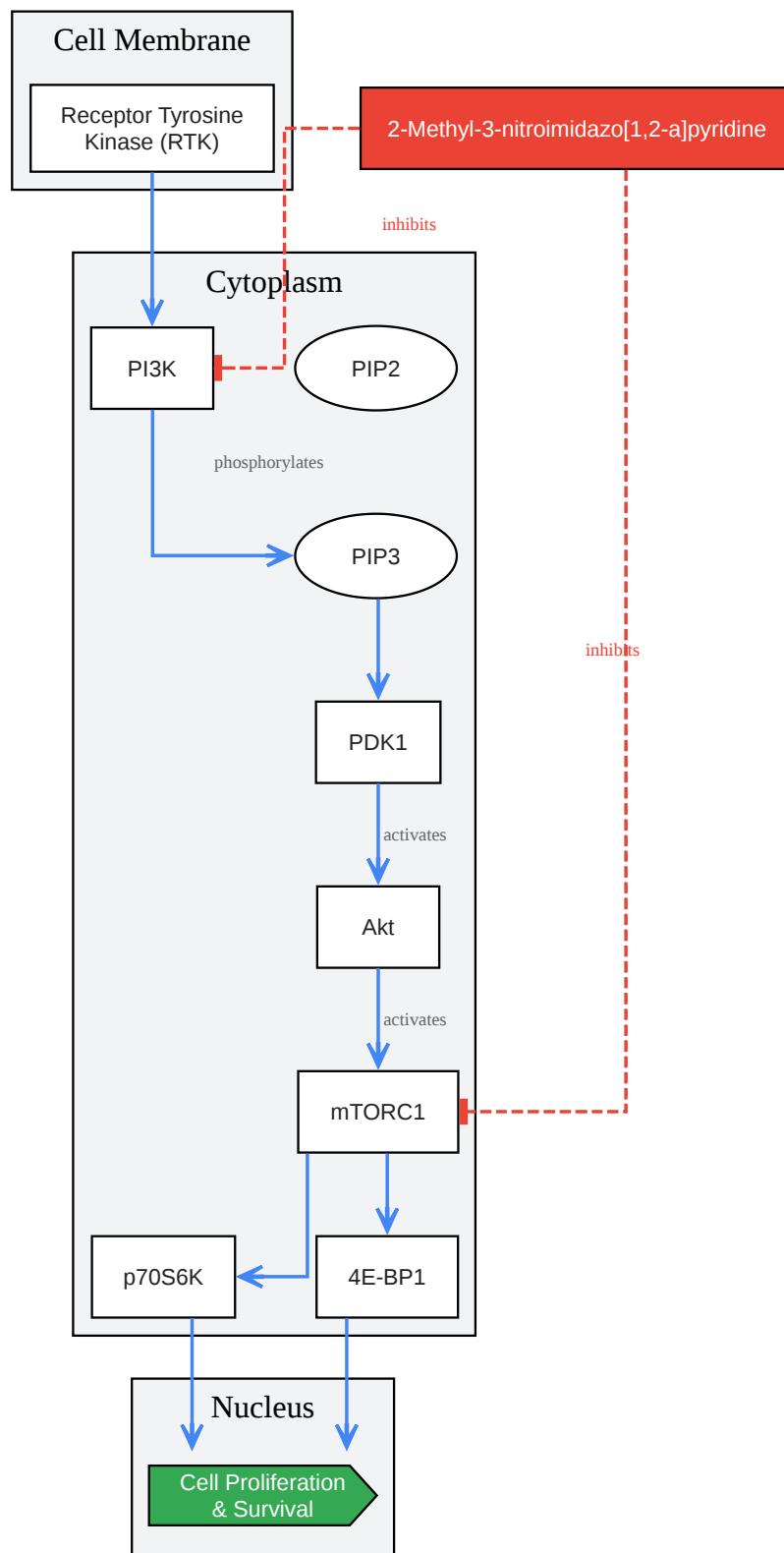
- Bacterial Strains: A panel of Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.
- Procedure:
 - Prepare a twofold serial dilution of **2-Methyl-3-nitroimidazo[1,2-a]pyridine** in a 96-well microtiter plate containing a suitable broth medium.
 - Inoculate each well with a standardized bacterial suspension.
 - Include positive (bacteria without compound) and negative (broth only) controls.
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

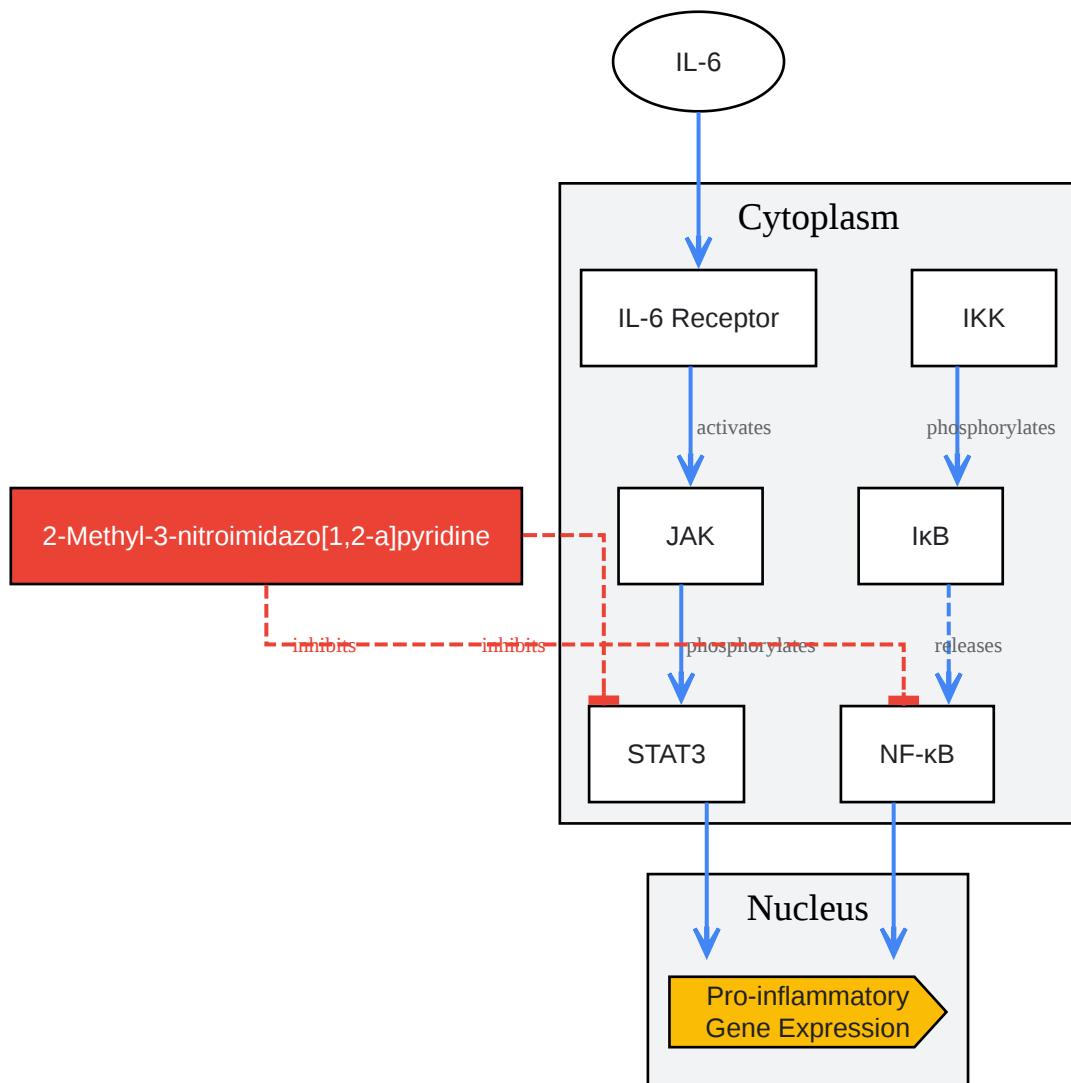
Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.^{[3][4]} Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

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Caption: PI3K/Akt/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridines.

Modulation of STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are also implicated in cancer-related inflammation and cell survival. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.^[5]



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Caption: Modulation of STAT3/NF-κB signaling by imidazo[1,2-a]pyridines.

Conclusion

2-Methyl-3-nitroimidazo[1,2-a]pyridine represents a compound with significant potential for further investigation in the field of drug discovery. Its structural features, combined with the

known pharmacological activities of the imidazo[1,2-a]pyridine scaffold, make it a compelling candidate for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational resource for researchers to build upon, offering insights into its synthesis, characterization, and potential biological applications. Further detailed studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

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